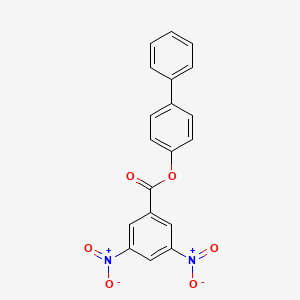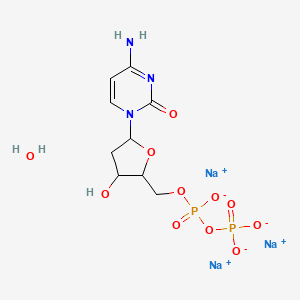![molecular formula C27H44Br2S2Sn2 B12498604 [7,7-bis(6-bromohexyl)-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane](/img/structure/B12498604.png)
[7,7-bis(6-bromohexyl)-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[7,7-bis(6-bromohexyl)-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane is an organotin compound characterized by the presence of tin atoms bonded to organic groups. Organotin compounds are widely studied for their applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [7,7-bis(6-bromohexyl)-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane typically involves the reaction of appropriate precursors under controlled conditions. A common synthetic route may include:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as bromohexyl derivatives and trimethylstannyl compounds.
Reaction Conditions: The reaction is carried out under an inert atmosphere, often using a solvent like tetrahydrofuran (THF) or dichloromethane (DCM). The reaction temperature is carefully controlled to ensure the desired product formation.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
Industrial production of organotin compounds involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include:
Batch or Continuous Flow Reactors: Industrial synthesis may use batch reactors or continuous flow reactors to scale up the production.
Automation and Monitoring: Advanced automation and monitoring systems ensure precise control over reaction parameters, leading to consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
[7,7-bis(6-bromohexyl)-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as sodium azide (NaN3), sodium methoxide (NaOMe)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of corresponding oxides or hydroxides.
Reduction: Formation of reduced organotin derivatives.
Substitution: Formation of new organotin compounds with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Organotin compounds are used as catalysts in various organic reactions, including polymerization and coupling reactions.
Synthesis: They serve as intermediates in the synthesis of complex organic molecules.
Biology
Antimicrobial Agents: Some organotin compounds exhibit antimicrobial properties and are studied for their potential use in medical applications.
Enzyme Inhibition: They can act as inhibitors of certain enzymes, making them useful in biochemical research.
Medicine
Anticancer Agents: Research has shown that certain organotin compounds have anticancer activity and are being investigated for their therapeutic potential.
Drug Delivery: They are explored as carriers for drug delivery systems due to their ability to form stable complexes with various drugs.
Industry
Stabilizers: Organotin compounds are used as stabilizers in the production of PVC and other polymers.
Coatings: They are used in coatings to provide antimicrobial and antifouling properties.
Wirkmechanismus
The mechanism of action of [7,7-bis(6-bromohexyl)-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Interacting with DNA: Forming complexes with DNA, leading to changes in gene expression.
Modulating Cellular Pathways: Affecting cellular signaling pathways involved in growth and proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethyltin Chloride: Another organotin compound with similar properties but different reactivity.
Tributyltin Oxide: Known for its use as a biocide and antifouling agent.
Dimethyltin Dichloride: Used in the synthesis of other organotin compounds.
Uniqueness
[7,7-bis(6-bromohexyl)-10-trimethylstannyl-3,11-dithiatricyclo[63002,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane is unique due to its specific structure, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C27H44Br2S2Sn2 |
|---|---|
Molekulargewicht |
830.0 g/mol |
IUPAC-Name |
[7,7-bis(6-bromohexyl)-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane |
InChI |
InChI=1S/C21H26Br2S2.6CH3.2Sn/c22-13-7-3-1-5-11-21(12-6-2-4-8-14-23)17-9-15-24-19(17)20-18(21)10-16-25-20;;;;;;;;/h9-10H,1-8,11-14H2;6*1H3;; |
InChI-Schlüssel |
OJABVIHEVMASPI-UHFFFAOYSA-N |
Kanonische SMILES |
C[Sn](C)(C)C1=CC2=C(S1)C3=C(C2(CCCCCCBr)CCCCCCBr)C=C(S3)[Sn](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-ethylphenyl)-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide](/img/structure/B12498528.png)
![1-{2-[(3,4-Difluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12498529.png)


![2-[(2,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12498568.png)
![1-{2-[(4-Bromo-2-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12498574.png)
![[2-(2,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetonitrile](/img/structure/B12498595.png)
![5-({1-[4-(2,4-dinitrophenoxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12498608.png)
![[4-(4-Methylphenyl)piperazin-1-yl]{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methanone](/img/structure/B12498610.png)
![5-({3-[(2,4-Dichlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12498612.png)


![methyl 8-bromo-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carboxylate 5,5-dioxide](/img/structure/B12498622.png)
![4-[({[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B12498628.png)
